Trichloro(dimethylsulfonio)boranuide

描述

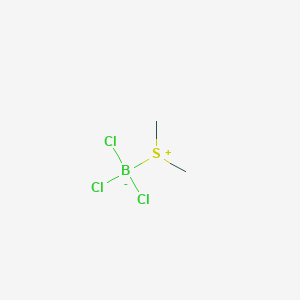

Trichloro(dimethylsulfonio)boranuide, also known as boron trichloride-methyl sulfide complex, is a boron-based coordination compound with the formula $ \text{C}2\text{H}6\text{BCl}3\text{S} $. Its IUPAC name reflects its structure: a boron center coordinated to three chlorine atoms and a dimethylsulfonio group ($ \text{(CH}3\text{)}_2\text{S}^+ $) . Key properties include:

- Molecular Weight: 179.30 g/mol

- Density: 1.344 g/mL at 25°C

- Melting Point: 88–90°C

- CAS Number: 5523-19-3

This compound is widely used as a Lewis acid catalyst in organic synthesis, particularly in Friedel-Crafts alkylations and polymerizations, due to its ability to stabilize reactive intermediates . Its safety profile includes hazards such as skin corrosion (H314) and respiratory irritation (H335) .

准备方法

The preparation of boron trichloride methyl sulfide complex involves the reaction of boron trichloride with dimethyl sulfide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:

BCl3+(CH3)2S→(CH3)2S⋅BCl3

Industrial production methods involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

化学反应分析

Boron trichloride methyl sulfide complex undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Addition Reactions: It can add to multiple bonds in organic molecules.

Catalytic Reactions: It acts as a catalyst in reactions involving aldehydes and ketones with organometallic reagents.

Common reagents used in these reactions include organometallic compounds, aldehydes, and ketones. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Boron trichloride methyl sulfide complex has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving aldehydes and ketones.

Biology: It interacts with biomolecules such as proteins to modulate their activity.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is employed in the production of fine chemicals and materials

作用机制

The mechanism of action of boron trichloride methyl sulfide complex involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules .

相似化合物的比较

Trichloro(dimethylsulfonio)boranuide belongs to a class of boron-sulfide complexes where halogen atoms (Cl, Br, F) and sulfide ligands modulate reactivity. Below is a comparison with its closest analogs:

Trifluoro(dimethylsulfonio)boranuide

- Molecular Formula : $ \text{C}2\text{H}6\text{BF}_3\text{S} $

- Molecular Weight : 129.94 g/mol

- Density: Not reported

- Melting Point: Not explicitly stated, but typically liquid at room temperature

- CAS Number : 353-43-5

- Key Differences :

Tribromo(dimethylsulfonio)boranuide

- Molecular Formula : $ \text{C}2\text{H}6\text{BBr}_3\text{S} $

- Molecular Weight : 312.66 g/mol

- Density : 1.456 g/mL at 25°C

- Melting Point : 106–108°C

- CAS Number : 29957-59-3

- Key Differences :

Comparative Data Table

| Property | This compound | Trifluoro(dimethylsulfonio)boranuide | Tribromo(dimethylsulfonio)boranuide |

|---|---|---|---|

| Molecular Formula | $ \text{C}2\text{H}6\text{BCl}_3\text{S} $ | $ \text{C}2\text{H}6\text{BF}_3\text{S} $ | $ \text{C}2\text{H}6\text{BBr}_3\text{S} $ |

| Molecular Weight (g/mol) | 179.30 | 129.94 | 312.66 |

| Density (g/mL) | 1.344 | N/A | 1.456 |

| Melting Point (°C) | 88–90 | N/A | 106–108 |

| CAS Number | 5523-19-3 | 353-43-5 | 29957-59-3 |

| Key Hazards | H314, H335 | R11, R34 | H314, H335 |

生物活性

Trichloro(dimethylsulfonio)boranuide, also known as boron trichloride methyl sulfide complex, is an organometallic compound with significant implications in both organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

Overview of this compound

- Chemical Formula : C₂H₆BCl₃S

- CAS Number : 5523-19-3

- Molecular Weight : 179.3 g/mol

- Appearance : Colorless to yellow liquid

This compound is synthesized through the reaction of boron trichloride with dimethyl sulfide. Its unique structure allows it to act as a Lewis acid catalyst in various chemical reactions, particularly in organic synthesis involving aldehydes and ketones .

This compound primarily functions as a Lewis acid, facilitating the formation of new carbon-carbon bonds. Its catalytic properties enable it to interact with various biomolecules, including proteins and nucleic acids, which can modulate their activity.

Key Mechanisms:

- Catalysis : Acts as a catalyst in the reaction of aldehydes and ketones with organometallic reagents.

- Interaction with Biomolecules : Modulates the activity of proteins and potentially other biomolecules, influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit the replication of HIV by interacting with viral enzymes or membranes.

- Antimicrobial Properties : There is ongoing investigation into its potential antimicrobial effects, which could be leveraged in developing new therapeutic agents.

- Pharmaceutical Synthesis : It is utilized in synthesizing pharmaceutical intermediates, highlighting its importance in drug development .

Antiviral Studies

A study exploring the antiviral properties of this compound found that it could inhibit HIV replication in vitro. The mechanism was attributed to its interaction with viral components, suggesting potential for further development as an antiviral agent.

Antimicrobial Research

Research focusing on the antimicrobial properties of similar organometallic compounds has indicated that modifications to the boron complex can enhance its efficacy against various bacterial strains. Such findings pave the way for future applications in treating infections.

Applications in Organic Synthesis

This compound is extensively used in organic chemistry due to its catalytic properties:

- Cleavage of Aryl Ethers : It efficiently cleaves aryl ethers, enabling the synthesis of complex organic molecules.

- Glycosylation Reactions : The compound facilitates glycosylation reactions, crucial for carbohydrate chemistry .

Comparative Analysis

To better understand the utility of this compound, a comparison with similar compounds is presented below:

| Compound Name | Key Features | Applications |

|---|---|---|

| Boron Trifluoride Methyl Sulfide | Stronger Lewis acid; more reactive | Organic synthesis |

| Boron Tribromide Methyl Sulfide | Similar reactivity but less common | Organic transformations |

| This compound | Versatile; modulates biomolecule activity | Antiviral and antimicrobial research |

常见问题

Q. Basic: What synthetic methodologies are recommended for Trichloro(dimethylsulfonio)boranuide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of boron-containing compounds like this compound typically involves reacting vinylic or aryl precursors with boron reagents. For example, n-butyllithium can generate reactive intermediates, followed by treatment with potassium fluoride to stabilize the boranuide structure . Key optimization parameters include:

- Solvent selection : Tetrahydrofuran (THF) is often preferred for its ability to stabilize intermediates .

- Temperature control : Reactions may require reflux conditions (e.g., 60–80°C) to ensure complete conversion .

- Stoichiometric ratios : Excess fluorinating agents (e.g., KF) improve purity by minimizing unreacted precursors .

Validate purity using spectroscopy and HPLC (>95% purity threshold) .

Q. Advanced: How can researchers resolve contradictions in reported enzymatic inhibition mechanisms of this compound across studies?

Methodological Answer:

Discrepancies in enzymatic inhibition data (e.g., variable IC values) may arise from differences in assay conditions or cellular models. To address this:

- Standardize assay protocols : Use consistent enzyme concentrations (e.g., 10 nM kinase) and buffer systems (pH 7.4, 25°C) .

- Control for cellular context : Compare results across multiple cancer cell lines (e.g., HeLa vs. MCF-7) to isolate compound-specific effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies, accounting for variables like incubation time and solvent carriers .

Q. Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode verifies molecular weight (e.g., [M] at m/z 232.48) .

Q. Advanced: What strategies elucidate the catalytic mechanisms of this compound in deoxofluorination reactions?

Methodological Answer:

To study catalytic pathways:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states and boron-fluorine bond activation energies .

- In situ spectroscopy : Monitor intermediates via IR spectroscopy (e.g., B–F stretches at 1200–1300 cm) during reaction progression .

Q. Basic: How does the Lewis acidity of this compound influence its reactivity in hydroboration-oxidation processes?

Methodological Answer:

The compound’s Lewis acidity, governed by electron-withdrawing chloro and sulfonio groups, enhances electrophilicity at the boron center:

- Substrate activation : Coordinates with alkene π-electrons, lowering the activation barrier for hydroboration .

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) amplify acidity by stabilizing the boranuide complex .

Quantify acidity via Gutmann-Beckett method (acceptor number > 50) .

Q. Advanced: What experimental approaches assess the apoptosis-inducing effects of this compound, and how can variability in IC50_{50}50 values be addressed?

Methodological Answer:

- Flow cytometry : Use Annexin V/PI staining to quantify apoptotic cells (e.g., 24-hour exposure at 10–50 μM) .

- Caspase activity assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .

- Address variability :

属性

IUPAC Name |

trichloro(dimethylsulfonio)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BCl3S/c1-7(2)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYUDLLOGOQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([S+](C)C)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583460 | |

| Record name | Trichloro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Boron trichloride methyl sulfide complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5523-19-3 | |

| Record name | Trichloro[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trichloride methyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。